molecular formula C5H10FN B12936562 2-(Fluoromethyl)cyclobutanamine

2-(Fluoromethyl)cyclobutanamine

Cat. No.: B12936562
M. Wt: 103.14 g/mol
InChI Key: YWNKFYBBNKCGCH-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)cyclobutanamine is a chemical compound with the molecular formula C5H10FN. It is a cyclobutane derivative where a fluoromethyl group is attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)cyclobutanamine typically involves the introduction of a fluoromethyl group into a cyclobutane ring. One common method is the deoxofluorination of cyclobutanone derivatives using reagents such as Deoxo-Fluor or DAST (diethylaminosulfur trifluoride). Another approach involves the nucleophilic substitution of halogenated cyclobutanes with fluoromethylating agents .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Fluoromethyl)cyclobutanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)cyclobutanamine
  • 2-(Bromomethyl)cyclobutanamine
  • 2-(Hydroxymethyl)cyclobutanamine

Comparison

Compared to its analogs, 2-(Fluoromethyl)cyclobutanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. For instance, fluorinated compounds often have enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

2-(fluoromethyl)cyclobutan-1-amine

InChI

InChI=1S/C5H10FN/c6-3-4-1-2-5(4)7/h4-5H,1-3,7H2

InChI Key

YWNKFYBBNKCGCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CF)N

Origin of Product

United States

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